1H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide
1H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-ethyl-pyridazine Hydrobromide
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple spectral prediction to explain the underlying principles governing the chemical shifts and coupling patterns, ensuring a deep understanding of the molecule's electronic and structural characteristics.
Introduction: The Pyridazine Core in Medicinal Chemistry
The pyridazine scaffold is a privileged pharmacophore in drug discovery, valued for its ability to engage in hydrogen bonding and its distinct electronic properties.[1] Unlike its isomer pyridine, pyridazine possesses a lower basicity and increased polarity, which can impart favorable pharmacokinetic properties such as enhanced water solubility.[2] The title compound, 3-Bromo-6-ethyl-pyridazine, serves as a versatile building block in synthetic chemistry, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.[3][4] As a hydrobromide salt, its solubility and handling characteristics are often improved for biological and chemical applications.
Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide, offering a robust framework for its interpretation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. The structure of 3-Bromo-6-ethyl-pyridazine hydrobromide features four distinct sets of protons. The hydrobromide form implies that one of the pyridazine nitrogen atoms is protonated, creating a pyridazinium cation. This positive charge significantly influences the electronic environment of the entire ring system.
The key proton environments are:
-
Pyridazine Ring Protons : Two aromatic protons, H-4 and H-5.
-
Ethyl Group Protons : A methylene group (-CH₂-) and a methyl group (-CH₃).
-
Amidic Proton : The proton attached to a nitrogen atom (N-H), which may or may not be observable depending on the solvent and its rate of chemical exchange.
Caption: Molecular structure and proton assignments.
Theoretical ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is a synthesis of foundational principles, including the intrinsic chemical shifts of the pyridazine ring, the influence of substituents, and the profound effect of protonation.
Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Nuclei surrounded by lower electron density are "deshielded" and resonate at a higher frequency (downfield, higher ppm value).[5]
-
Pyridazine Ring Protons (H-4, H-5) : Unsubstituted pyridazine exhibits signals around 9.2 ppm for protons adjacent to the nitrogen atoms (H-3/H-6) and 7.7 ppm for H-4/H-5.[6][7] In our target molecule, several factors modify these values:
-
Protonation : The formation of the pyridazinium cation is the dominant effect. The positive charge withdraws electron density from the entire aromatic system, causing a significant downfield shift for all ring protons. This is a common feature in the NMR of protonated nitrogen heterocyles.[8]
-
Bromine Substituent : The electronegative bromine atom at C-3 further withdraws electron density, primarily deshielding the adjacent H-4 proton.
-
Ethyl Substituent : The electron-donating nature of the ethyl group at C-6 provides some shielding to the adjacent H-5 proton, though this effect is largely overshadowed by the ring protonation.
Consequently, H-4 and H-5 are expected to be significantly downfield, likely in the 8.0-9.5 ppm region. Due to the adjacent bromine, H-4 will likely resonate at a slightly higher chemical shift than H-5.
-
-
Ethyl Group Protons (-CH₂- and -CH₃-) :
-
The methylene (-CH₂-) protons are directly attached to the electron-deficient pyridazinium ring. This causes substantial deshielding, placing their signal in the 3.0-3.5 ppm range.[5]
-
The methyl (-CH₃) protons are more shielded and will appear in the typical alkyl region, expected around 1.2-1.6 ppm .[5][9]
-
-
N-H Proton : If observed, the proton on the nitrogen will likely be a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but could appear in the 12.0-15.0 ppm range in a non-exchanging solvent like DMSO-d₆.
Spin-Spin Coupling (Multiplicity)
Spin-spin coupling arises from the interaction of nuclear spins through bonding electrons, resulting in the splitting of NMR signals. The multiplicity is predicted by the 'n+1' rule.[10]
-
H-4 and H-5 : These two protons are on adjacent carbons (ortho relationship). They will couple to each other, resulting in two doublets. The ortho coupling constant (³JH4-H5) in pyridazine systems is typically large, around 8.0-9.2 Hz.[11][12]
-
-CH₂- Protons : These protons are adjacent to the three protons of the methyl group (n=3). Therefore, their signal will be split into a quartet (3+1=4).
-
-CH₃- Protons : These protons are adjacent to the two protons of the methylene group (n=2). Their signal will be split into a triplet (2+1=3). The coupling constant (³JCH₂-CH₃) for a free-rotating ethyl group is typically around 7 Hz.
Integration
The integrated area under each signal is directly proportional to the number of protons it represents.[10] For 3-Bromo-6-ethyl-pyridazine hydrobromide, the expected integration ratio for the H-5 : H-4 : -CH₂- : -CH₃- signals will be 1 : 1 : 2 : 3 .
Predicted ¹H NMR Data Summary
The following table consolidates the predicted spectral parameters for the title compound, assuming the spectrum is acquired in a solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 12.0 - 15.0 | broad singlet | - | 1 |
| H-4 | 8.8 - 9.2 | doublet (d) | ~9.0 | 1 |
| H-5 | 8.2 - 8.6 | doublet (d) | ~9.0 | 1 |
| -CH₂- | 3.1 - 3.4 | quartet (q) | ~7.2 | 2 |
| -CH₃- | 1.3 - 1.5 | triplet (t) | ~7.2 | 3 |
Experimental Protocol: Acquiring a High-Quality Spectrum
The integrity of NMR data is contingent upon meticulous sample preparation.[13] Describing the protocol is a self-validating system that ensures reproducibility and accuracy.
Step-by-Step Sample Preparation
-
Analyte Weighing : Accurately weigh 5-10 mg of 3-Bromo-6-ethyl-pyridazine hydrobromide into a clean, dry glass vial.[14][15]
-
Solvent Selection : Choose an appropriate deuterated solvent. For hydrobromide salts, DMSO-d₆ is highly recommended as it readily dissolves salts and slows the exchange of the N-H proton, making it potentially observable. D₂O or CD₃OD are alternatives, but the N-H proton will rapidly exchange and become unobservable.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Filtration (Critical Step) : To remove any particulate matter that can degrade spectral resolution, filter the solution into a clean, high-quality NMR tube (e.g., Wilmad, Norell).[14] This can be achieved by passing the solution through a small plug of glass wool packed into the tip of a Pasteur pipette.[15]
-
Internal Standard : While the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) can be used as a secondary reference, adding a primary internal standard like Tetramethylsilane (TMS) is best practice for absolute chemical shift accuracy. However, use a very dilute amount to avoid overwhelming the spectrum.[14]
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation.
Conclusion
The ¹H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide is predicted to be highly characteristic and informative. The key diagnostic features are two downfield doublets for the pyridazinium ring protons and the classic quartet-triplet pattern of the ethyl group. The precise chemical shifts are strongly influenced by the electron-withdrawing nature of the protonated ring system. By following the detailed experimental protocol, a high-fidelity spectrum can be obtained, allowing for unambiguous confirmation of the molecular structure, which is a critical step in any research or development pipeline involving this versatile chemical entity.
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